Product packaging for Disperse Red 4(Cat. No.:CAS No. 2379-90-0)

Disperse Red 4

Cat. No.: B1583526
CAS No.: 2379-90-0
M. Wt: 269.25 g/mol
InChI Key: WSPPHHAIMCTKNN-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Disperse Dyes

The development of disperse dyes is intrinsically linked to the emergence of synthetic fibers in the early 20th century. aatcc.org Natural dyes, which were effective for natural fibers like cotton and wool, proved unsuitable for the newly invented hydrophobic fibers, such as cellulose (B213188) acetate. aatcc.org This challenge spurred the invention of disperse dyes in 1923-24. wikipedia.org Initially known as "acetate dyes," these water-insoluble colorants were ground with dispersing agents to form a colloidal dispersion in water, allowing them to dye the new synthetic materials. aatcc.org

The 1950s witnessed a significant expansion in the variety of synthetic fibers, including polyesters, polyamides, and acrylics. aatcc.org This diversification necessitated dyes with more stringent properties, such as resistance to high temperatures and sublimation. aatcc.org Consequently, the term "disperse dyes" was officially adopted in 1953 to reflect their broader applicability. aatcc.org Over the years, research has focused on enhancing the properties of disperse dyes, leading to newer generations with a wider color range, improved colorfastness, and better environmental profiles. tiankunchemical.com

The Significance of Disperse Red 4 Within the Broader Disperse Dye Class

This compound, an anthraquinone (B42736) dye, holds a specific place within the vast category of disperse dyes. wikipedia.org Anthraquinone dyes are a major group within disperse dyes, second only to azo dyes, and are known for their bright colors and good fastness properties. wikipedia.org this compound is specifically used for dyeing polyester (B1180765) and its blended fabrics. It is also suitable for coloring other synthetic materials like plastics, oils, waxes, and inks.

The chemical structure of this compound, 1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione, is fundamental to its function. chemicalbook.com Like other disperse dyes, it is non-ionic and has low water solubility, which allows it to penetrate and bind to hydrophobic fibers through van der Waals and dipole forces. wikipedia.orgtextilelearner.net Its molecular structure contributes to its characteristic red color and its performance in dyeing processes.

Current Research Gaps and Emerging Challenges Pertaining to this compound

Despite its long-standing use, research on this compound continues to address several challenges and explore new applications. One area of active investigation is its solubility in environmentally benign solvents. For instance, studies have explored the solubility of this compound in supercritical carbon dioxide, a more sustainable alternative to water-based dyeing processes. researchgate.net

Another significant research area revolves around the environmental and health impacts of disperse dyes. While many disperse dyes are considered safe, some have been found to be potential skin sensitizers. nih.gov Research is ongoing to understand the potential for certain disperse dyes to cause allergic contact dermatitis. nih.govbund.de Furthermore, the textile industry is under increasing pressure to adopt more sustainable practices, driving research into more eco-friendly dyeing methods and the development of dyes with improved fixation rates to reduce effluent contamination. tiankunchemical.com The complex mixture of dyes and impurities in commercial dyestuffs also presents a challenge for accurately assessing their toxicological profiles. nih.gov

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
CAS Number2379-90-0 chemicalbook.com
Molecular FormulaC15H11NO4 chemicalbook.com
Molecular Weight269.25 g/mol chemicalbook.com
Melting Point224-226 °C chemicalbook.comcolorfuldyes.com
Boiling Point412.39°C (estimate) chemicalbook.comcolorfuldyes.com
pKa6.99 ± 0.20 (Predicted) chemicalbook.comcolorfuldyes.com

Synonyms for this compound

Synonym
1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione
C.I. 60752
Celliton Fast Pink B

Source: chemicalbook.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO4 B1583526 Disperse Red 4 CAS No. 2379-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPHHAIMCTKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062360
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
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Molecular Weight

269.25 g/mol
Source PubChem
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CAS No.

2379-90-0
Record name 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione
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Record name 1-amino-4-hydroxy-2-methoxyanthraquinone
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Synthetic Methodologies and Reaction Pathways for Disperse Red 4

Conventional Diazotization and Coupling Reactions Applicable to Disperse Red 4 Synthesis

The traditional synthesis of azo dyes like this compound is a well-established two-step process. smolecule.com This method involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with a coupling component. smolecule.comdigitellinc.com

Diazotization: The first step is the diazotization of a primary aromatic amine. digitellinc.com For many disperse dyes, this involves reacting an aromatic amine with a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. smolecule.comdigitellinc.com This reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. mdpi.comacs.orgijirset.com The acidic conditions are crucial for the formation of the nitrosonium ion (NO⁺), which acts as the electrophile in the reaction with the amino group of the aromatic amine. smolecule.com

Azo Coupling: The second step is the azo coupling, where the synthesized diazonium salt, an electrophile, reacts with a coupling component. ijirset.com This component is an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. smolecule.com The reaction is an electrophilic aromatic substitution. For the synthesis of a specific Disperse Red dye, 4-nitroaniline (B120555) is diazotized and then coupled with N-ethyl-N-hydroxyethyl-aniline. tandfonline.com The coupling reaction is typically carried out in a weakly acidic to neutral medium to facilitate the reaction. smolecule.commdpi.com

Diazotization: An aromatic amine is treated with sodium nitrite in an acidic medium to form a diazonium salt. smolecule.com

Coupling: The diazonium salt is then reacted with a coupling component, like an N-substituted aniline derivative, to form the final azo dye molecule. acs.orgtandfonline.com

Reaction StepReactantsConditionsProduct
DiazotizationPrimary Aromatic Amine, Sodium Nitrite, Mineral Acid0-5°C, Acidic pHAryl Diazonium Salt
Azo CouplingAryl Diazonium Salt, Coupling Component (e.g., N-substituted aniline)Weakly acidic to neutral pHAzo Dye

Novel Approaches in Disperse Dye Synthesis Relevant to this compound Analogues (e.g., Ugi Four-Component Reactions, Thiazole (B1198619) Derivatives)

To enhance properties such as fastness and to create structural diversity, researchers are exploring novel synthetic pathways for disperse dyes, including analogues of this compound.

Ugi Four-Component Reactions (Ugi-4CR): A notable approach is the use of the Ugi four-component reaction, a multicomponent reaction that allows for the synthesis of structurally diverse molecules in a single step. sioc-journal.cnresearchgate.net This reaction involves an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.com A novel method for creating structurally diverse azo disperse dyes with improved fastness properties has been developed using the Ugi-4CR as a key step. sioc-journal.cnirtree.com This process can be advantageous for controlling the molecular weight and size of the dye, which can lead to improved properties like wash and sublimation fastness. irtree.com The resulting Ugi adducts can then be coupled with aryl diazonium salts to produce the final azo disperse dyes. sioc-journal.cn

Novel ApproachKey Reaction/IntermediatePotential Advantages
Ugi Four-Component ReactionUgi-4CR to form a complex adduct, followed by couplingStructural diversity, improved fastness properties, controlled molecular weight. sioc-journal.cnirtree.com
Thiazole DerivativesDiazotization of 2-aminothiazole (B372263) derivatives and couplingAccess to different color shades (e.g., orange, red), good affinity for polyester (B1180765). sapub.org

Green Chemistry Principles in the Development of this compound Synthesis Routes

The conventional synthesis of azo dyes often involves hazardous chemicals and produces significant waste, prompting the development of greener alternatives.

Solvent-Free and Alternative Solvent Systems: One key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the synthesis of azo dyes under solvent-free conditions, often using grinding methods at room temperature. researchgate.netlongdom.orgrsc.org This approach is simpler, faster, and more environmentally benign. researchgate.net Another green approach involves using supercritical carbon dioxide (scCO₂) as a dyeing medium, which reduces the need for water and auxiliary agents. mdpi.comresearchgate.net

Alternative Catalysts and Reagents: The use of harsh mineral acids in diazotization is a significant environmental concern. digitellinc.com Greener alternatives are being explored, such as using solid acid catalysts like nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles. researchgate.netrsc.org These catalysts can be easily recovered and reused. Alginic acid, a biodegradable polysaccharide from brown algae, has also been successfully used as a replacement for hydrochloric acid in diazotization reactions. digitellinc.com Furthermore, alternatives to sodium nitrite, such as isoamyl nitrite or methyl nitrite, have been investigated to make the diazotization process more environmentally friendly. scirp.org The use of saccharin (B28170) to create more stable arene diazonium intermediates that can be stored and used in one-pot synthesis also represents a greener and safer approach. nih.govnih.gov

Green Chemistry PrincipleApplication in Azo Dye SynthesisBenefit
Solvent ReductionSolvent-free grinding; Supercritical CO₂ dyeingReduced pollution, less resource consumption. mdpi.comresearchgate.net
Safer Reagents/CatalystsAlginic acid for diazotization; Reusable solid acid catalystsReduced use of hazardous materials, catalyst recyclability. digitellinc.comresearchgate.netrsc.org
Waste PreventionOne-pot synthesis using stable intermediates (e.g., arene diazonium saccharin)Minimized waste, reduced reaction steps. nih.govnih.gov
Process IntensificationContinuous flow reactorsLower water and energy use, smaller plant footprint. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques in Disperse Red 4 Research

High-Resolution Mass Spectrometry (HRMS) for Disperse Red 4 Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound and its related compounds. By providing high-resolution mass data, researchers can elucidate chemical formulas and structures with a high degree of confidence. nih.gov

In studies characterizing azobenzene (B91143) disperse dyes, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution Orbitrap Fusion Lumos mass spectrometer has been employed. nih.gov This setup, operating in positive electrospray ionization (ESI+) mode with a mass resolution of 240,000, achieves mass accuracy of less than 2 parts per million (ppm). nih.gov Data-dependent MS/MS acquisition via higher-energy collisional dissociation (HCD) provides fragment ion data that further aids in structural elucidation. nih.gov This powerful combination allows for the confident annotation of dye structures, including those of purified azobenzene disperse dyes like Disperse Red. nih.govnih.gov

HRMS is also instrumental in identifying metabolites and degradation products of this compound. For instance, in studies of textile dyes on the Swedish market, HPLC coupled with HRMS was used for the identification of more than 120 different disperse dyes and related components. nih.gov This technique facilitates the creation of detailed mass spectral libraries, which are essential for future research and regulatory monitoring. nih.gov

Table 1: HRMS Parameters for Azobenzene Disperse Dye Analysis

ParameterValue/SettingReference
Mass SpectrometerThermoFisher Orbitrap Fusion Lumos nih.gov
Ionization ModeESI(+) nih.gov
Mass Resolution240,000 nih.gov
Mass Accuracy< 2 ppm nih.govnih.gov
MS/MS AcquisitionData-dependent via HCD nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive this compound Structural Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. savemyexams.comacs.org

In research aimed at characterizing commercial azobenzene disperse dyes, both ¹H and ¹³C NMR were used to elucidate the structures of purified dyes. nih.gov These analyses, often conducted in deuterated solvents like deuteriochloroform, reveal distinct resonances for different parts of the molecule. scispace.com For instance, in a study of a polymorphic azo dye, two sets of resonances for the methynic group of the thiazole (B1198619) ring were observed in both the ¹H and ¹³C NMR spectra, indicating the presence of two conformers. scispace.com

Two-dimensional NMR techniques, such as gHSQC and gHMBC, are also employed to assign ¹³C signals and establish connectivities between coupled protons and carbons. scispace.com This comprehensive approach allows for the unambiguous structural confirmation of the dye and its various forms. scispace.com It has been noted that while milling can alter the physical form of a dye, NMR analysis confirms that the fundamental chemical structure remains unchanged.

Table 2: Representative NMR Data for an Azo Dye

NucleusTechniqueObserved Chemical Shifts (δ/ppm)Reference
¹HNMR8.52 and 8.56 (methynic group) scispace.com
¹³CNMR144.3 and 144.7 (methynic group) scispace.com

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and to study its interactions with other materials. researchgate.net

FTIR spectra of disperse dyes reveal characteristic absorption bands corresponding to specific chemical bonds. For example, in a study of Disperse Red 60, characteristic peaks for the stretching vibration of C-H were observed at 2930 and 2844 cm⁻¹. mdpi.com The analysis of dye interactions with polymer nanospheres using FTIR demonstrated the presence of the disperse dye within the nanosphere. mdpi.com

Furthermore, FTIR has been used to investigate the nature of interactions between disperse dyes and adsorbent materials like olive pomace. mdpi.com The presence of interactions via hydrogen bonds and van der Waals forces involving the main components of the olive pomace and the dye molecules was suggested by the FTIR data. mdpi.com Changes in peak intensities and slight shifts in FTIR spectra can also indicate changes in the crystal form of the dye, as observed in studies involving the milling of Disperse Red 167.

Table 3: Key FTIR Peak Assignments for Disperse Dyes

Wavenumber (cm⁻¹)AssignmentReference
2930 and 2844Stretching vibration of C-H mdpi.com
748.28Strong C=C bending
808.07Medium C=C bending
1411.71O-H bending

UV-Visible Spectroscopy for this compound Chromophore Studies and Colorimetric Evaluation

UV-Visible spectroscopy is a fundamental technique for studying the chromophores of this compound, which are responsible for its color. It is also used for the colorimetric evaluation and quantification of the dye in various solutions and materials. docbrown.info

The UV-Vis spectrum of a disperse dye provides information about its maximum absorption wavelength (λmax). mdpi.com For instance, the λmax of C.I. Disperse Red 60 in DMF solution is 521 nm. mdpi.com This property is utilized to calculate the dye content in materials like nanospheres based on the Lambert-Beer law. mdpi.com

UV-Vis spectroscopy is also crucial for monitoring the decolorization and degradation of disperse dyes in bioremediation studies. unesp.br The decrease in the characteristic absorption band of the dye indicates its biotransformation. unesp.br In studies of new disperse-red functionalized polyimides, the UV-Vis spectrum showed an absorption maximum at 450 nm, attributed to the charge-transfer transition at the origin of the chromophore's hyperpolarizability. tandfonline.com

Table 4: Maximum Absorption Wavelengths (λmax) of Selected Disperse Dyes

DyeSolventλmax (nm)Reference
C.I. Disperse Red 60DMF521 mdpi.com
Disperse Red functionalized polyimideNot specified450 tandfonline.com
Disperse Red 73Not specified500 unesp.br

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Separation, Identification, and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common techniques for the separation, identification, and quantification of this compound in various matrices. mdpi.comscribd.com

These methods are widely used in forensic analysis to identify disperse dyes extracted from single textile fibers. mdpi.comresearchgate.net HPLC systems are often coupled with detectors like Diode Array Detectors (DAD) and Mass Spectrometers (MS) for comprehensive analysis. mdpi.comresearchgate.net Reversed-phase C18 columns are frequently used for the separation of disperse dyes under gradient elution conditions. mdpi.com

UHPLC, with its smaller particle size columns, offers faster analysis times and higher resolution. researchgate.net A UHPLC-Orbitrap MS method has been developed for the analysis of disperse dyes on polyester (B1180765) fibers, with limits of detection ranging from 0.1 ng/mL to 5.0 ng/mL. researchgate.net These methods are validated for parameters like linearity, recovery, and precision to ensure reliable quantification. spkx.net.cnresearchgate.net

Table 5: HPLC/UHPLC Methods for Disperse Dye Analysis

TechniqueColumnDetector(s)ApplicationReference
HPLCReversed-phase C18DAD, MSForensic analysis of textile fibers mdpi.com
UHPLCKinetex C18TQ-MSAnalysis of dyes in textiles lcms.cz
UHPLCNot specifiedOrbitrap MSAnalysis of dyes on polyester fibers researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile degradation products of this compound. researchgate.net This method is crucial in studies of the biodegradation and electrochemical degradation of the dye. researchgate.netdoi.org

In research on the biodegradation of Disperse Red 167, GC-MS analysis was used to identify the intermediate metabolites formed during the breakdown of the azo bond. researchgate.net The identified products included '2-chloro-4-nitro-phenylamine' and 'Acetic acid2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester'. researchgate.net Similarly, in the analysis of Disperse Red 3B degradation, GC-MS identified smaller molecular compounds like diisobutyl phthalate, o-xylene, and acetone. rsc.org

The GC-MS system typically uses a capillary column, such as an HP-5MS, and operates with a temperature program to separate the degradation products before they are identified by the mass spectrometer. rsc.org

Table 6: Identified Degradation Products of Disperse Dyes by GC-MS

Original DyeDegradation ProductsReference
Disperse Red 1672-chloro-4-nitro-phenylamine, Acetic acid2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester researchgate.net
Disperse Red 3Bdiisobutyl phthalate, o-xylene, acetone, 4-hydroxy-2-butanone, guaiacol rsc.org

X-ray Diffraction (XRD) Analysis in Studies of this compound Crystalline Structures and Interactions

X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of this compound and its interactions with other materials. opengeology.org XRD provides information on the arrangement of atoms within a crystal, allowing for the identification of different crystalline phases (polymorphs).

In a study of Disperse Red 167, XRD analysis revealed that milling caused a change in the crystal form of the dye. The pristine dye's β-crystal phase collapsed after 2 hours of milling and recrystallized into the α-crystal phase after 10 hours. The main crystalline peaks for the β-crystal phase were observed at 2θ values of approximately 25.13, 23.87, 21.66, and 29.07°.

XRD is also used to study the interaction between disperse dyes and nanospheres. mdpi.com The appearance of diffraction peaks in the XRD pattern of colored nanospheres, which were absent in the uncolored nanospheres, indicated that the material contained both dye molecules and crystalline dyes. mdpi.com The crystallinity of the colored nanospheres was found to increase with higher dye content. mdpi.com

Table 7: XRD Peak Data for Disperse Red 167 (β-crystal phase)

2θ (°)d-spacing (Å)Reference
25.133.54
23.873.72
21.664.10
29.073.07

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis in this compound-Incorporated Materials

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how the thermal properties of materials change with temperature. netzsch.com In the context of materials science and textile chemistry, DSC is instrumental in characterizing the impact of dyes, such as this compound and its derivatives, on the thermal behavior of polymers and fabrics. upc.edu The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing key thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). netzsch.com

Research into Disperse Red-incorporated materials frequently employs DSC to understand the interaction between the dye and the polymer matrix. The introduction of a dye molecule can act as a plasticizer, disrupting polymer chain packing and consequently lowering the glass transition temperature (Tg). mdpi.com Conversely, in other systems, the dye can increase the Tg by creating new interactions or occupying free volume within the polymer structure. mdpi.com

Studies have shown that the dyeing process itself, which involves high temperatures, can alter the crystalline structure of polymers like poly(lactic acid) (PLA) and polyester (PET), and these changes are quantifiable through DSC analysis. researchgate.netrsc.org For instance, dyeing can lead to more perfect crystallites, which manifests as a shift in the melting temperature. researchgate.net

In one study, the incorporation of Disperse Red 1 into a poly(methyl methacrylate) (PMMA) matrix was found to decrease the glass transition temperature, a phenomenon attributed to the plasticizing effect of the dye. mdpi.com Another investigation involving a polyimide functionalized with a Disperse Red derivative reported a glass transition temperature of 215°C, indicating high thermal stability of the material. tandfonline.com Similarly, a copolymer of polythiophene functionalized with Disperse Red 1 showed a Tg of approximately 80°C as measured by DSC. researchgate.net

DSC is also critical in analyzing bicomponent fibers, such as those made from polyethylene (B3416737) terephthalate (B1205515) (PET) and polytrimethylene terephthalate (PTT). Before dyeing, these fibers exhibit distinct Tg values for each component (e.g., 62°C for PET and 37°C for PTT). rsc.orgrsc.org After dyeing with a disperse dye, a microstructural modification can be observed, often resulting in a slight decrease in the Tg of the PET component. rsc.org

The data gathered from DSC is vital for optimizing dyeing processes, as the dye uptake is significantly influenced by the polymer's state (i.e., whether it is above or below its Tg). mdpi.comupc.edu By understanding how a specific dye like this compound affects the thermal transitions of a material, researchers and manufacturers can better control the dyeing parameters to achieve desired results.

Table 1: Thermal Transition Data for Various Disperse Red-Incorporated Polymers from DSC Analysis

Material/Polymer SystemDye IncorporatedGlass Transition Temperature (Tg)Melting Temperature (Tm)Research Focus
Poly(methyl methacrylate) (PMMA) FibersDisperse Red 1Decreased compared to plain PMMA mdpi.comNot ReportedInvestigating the effect of dye doping and annealing on thermomechanical properties. mdpi.com
PolyimideDiamine functionalized azo chromophore (Disperse Red derivative)215°C tandfonline.comNot ReportedSynthesis of a thermally-stable nonlinear optical polyimide. tandfonline.com
Polythiophene CopolymerDisperse Red 1~80°C researchgate.netNot ReportedStudy of semiconducting dye-functionalized polymers for photovoltaic applications. researchgate.net
Poly(1-methoxy-4-(O-disperse red 1))-2,5-phenylenevinylene) (DR1-PPV)Disperse Red 1 (grafted)65°C researchgate.netNot ReportedOptimization of molecular orientation for photovoltaic cells. researchgate.net
Bicomponent Filaments (PET/PTT)C.I. Disperse Red 167.1Tg of PET decreased to 60°C (from 62°C) after dyeing at 130°C. rsc.orgTm (PTT): ~226°C, Tm (PET): ~255°C (slight increase after dyeing) rsc.orgAnalysis of thermal properties after dyeing with environmentally friendly carriers. rsc.org
P(St-BA-MAA) NanospheresC.I. Disperse Red 60Increased by 10.5°C after coloration. mdpi.comNot ReportedDevelopment of self-curable disperse dye nanosphere inks for fabrics. mdpi.com
Alkoxysilane Dye (ICTES-DR1)C.I. Disperse Red 1Not Reported96°C instras.comSynthesis and characterization of an alkoxysilane dye for nonlinear optical materials. instras.com

Environmental Fate and Ecotoxicological Impact of Disperse Red 4

Environmental Distribution and Partitioning Behavior of Disperse Red 4 in Aquatic and Terrestrial Compartments

The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its low water solubility and hydrophobic nature. mst.dk These characteristics mean that once released into aquatic environments, this compound is not expected to remain dissolved in the water column for extended periods. Instead, it has a strong tendency to partition to particulate matter and sediment. canada.cacanada.ca

The partitioning behavior of a chemical between different environmental compartments can be predicted using partition coefficients such as the organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow). A high Koc value indicates a strong tendency for a chemical to adsorb to organic matter in soil and sediment, while a high Kow value suggests a preference for partitioning into fatty tissues of organisms and organic phases rather than water.

Interactive Data Table: Physicochemical Properties and Partitioning of this compound

Property Value Implication for Environmental Distribution
Water Solubility Low Tends to move from the water column to sediment and soil. mst.dk
Log Kow High (estimated) Indicates a high potential for partitioning into organic matter and biota. mst.dkcanada.ca

Due to its expected high Koc, this compound released into water will likely adsorb to suspended solids and eventually settle into the sediment. canada.ca If released to land or if biosolids from wastewater treatment containing the dye are applied to agricultural land, it is expected to remain in the soil, with limited potential for leaching into groundwater due to its strong adsorption to soil organic matter. canada.cacanada.ca

Bioaccumulation and Bioconcentration Potential of this compound in Biota

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often assessed using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Disperse dyes, being hydrophobic and lipophilic, are generally considered to have a significant potential to bioconcentrate in aquatic organisms. mst.dk However, the actual bioaccumulation potential can be influenced by factors such as the molecular size of the dye. While the high lipophilicity of this compound suggests a tendency to accumulate in the fatty tissues of organisms, its molecular size may limit its ability to pass through biological membranes, potentially reducing its bioavailability and subsequent bioaccumulation. canada.ca

Studies on analogues of this compound, such as other disperse azo dyes, have shown a low potential for bioaccumulation. canada.cacanada.cacanada.ca For instance, bioconcentration tests on structurally similar disperse dyes have indicated a lack of significant accumulation in fish. canada.ca This suggests that despite its hydrophobicity, the bioaccumulation potential of this compound in aquatic life may be low. canada.ca

Interactive Data Table: Bioaccumulation Potential of this compound and Analogues

Parameter Finding Implication
Log Kow High (estimated) Theoretical high potential for bioconcentration. mst.dkcanada.ca
Molecular Size Large May reduce uptake rate across biological membranes. canada.ca

| Analogue BCF Data | Low BCF values for similar disperse azo dyes. | Suggests a low potential for bioaccumulation in organisms. canada.cacanada.cacanada.ca |

Degradation Pathways and Transformation Products of this compound in Environmental Systems

The degradation of this compound in the environment can occur through various biological and non-biological processes, leading to the formation of different transformation products.

Microbial activity plays a crucial role in the breakdown of azo dyes. Both bacteria and fungi have demonstrated the ability to decolorize and degrade these compounds through different enzymatic systems. envirobiotechjournals.comscispace.commdpi.com

Under anaerobic (oxygen-deficient) conditions, many bacteria can cleave the characteristic azo bond (–N=N–) of this compound. envirobiotechjournals.comijcmas.com This reductive cleavage is primarily carried out by enzymes known as azoreductases. envirobiotechjournals.comscispace.com This initial step results in the decolorization of the dye and the formation of aromatic amines, which can be more toxic and persistent than the parent dye molecule. These aromatic amines can then be further degraded, often under aerobic (oxygen-rich) conditions. ijcmas.comijcmas.com

In contrast, some fungi, particularly white-rot fungi, degrade azo dyes under aerobic conditions using a different set of powerful, non-specific extracellular enzymes. envirobiotechjournals.comscispace.comresearchgate.net This ligninolytic enzyme system includes laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). envirobiotechjournals.comijcmas.comresearchgate.net These enzymes generate highly reactive free radicals that can attack and break down the complex structure of the dye, often leading to a more complete mineralization (breakdown to carbon dioxide, water, and inorganic ions) without the formation of toxic aromatic amine intermediates. ijcmas.com For example, the fungus Aspergillus sp. XJ-2, in a consortium with the microalga Chlorella sorokiniana XJK, has been shown to degrade Disperse Red 3B, a structurally similar dye, through the action of ligninolytic enzymes. nih.gov

Photolytic degradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Disperse dyes are designed to be lightfast, meaning they are resistant to fading upon exposure to light. mdpi.com Studies on Disperse Red 73, a closely related compound, showed no significant degradation under UV irradiation alone. mdpi.com

However, the presence of other substances can accelerate photolytic degradation. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading disperse dyes. For example, the combination of UV light and hydrogen peroxide (H₂O₂) or the photo-Fenton process (UV/H₂O₂/Fe(II)) has been shown to significantly enhance the degradation of disperse dyes. researchgate.netnih.gov These processes lead to the cleavage of the azo bond and the breakdown of the aromatic rings. nih.gov

Hydrolytic transformation, the breakdown of a substance by reaction with water, is generally not a significant degradation pathway for disperse dyes under typical environmental pH conditions due to their stable chemical structure.

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the degradation mechanisms of azo dyes at a molecular level. acs.org These studies provide insights into the reaction pathways and the relative likelihood of different degradation steps.

DFT studies on the degradation of Disperse Red 73 by hydroxyl radicals (•OH) have explored the initial sites of attack. researchgate.netresearch-nexus.netcsir.co.za The results indicate that the •OH radical attack is more likely to occur at the azo (N=N) bond. researchgate.netresearch-nexus.netcsir.co.za However, the subsequent cleavage of the C–N bond adjacent to the azo group is often found to be kinetically more favorable than the direct rupture of the N=N bond. researchgate.netresearch-nexus.net The presence of water as a solvent can influence these pathways, accelerating the N=N bond cleavage while inhibiting the C-N bond rupture. researchgate.netresearch-nexus.netcsir.co.za These computational models help in predicting the primary degradation products and understanding the complex reaction kinetics. research-nexus.net

Photolytic and Hydrolytic Transformation of this compound

Aquatic Ecotoxicity Assessments of this compound (e.g., Fish Acute Toxicity, Microorganism Inhibition)

The ecotoxicity of this compound and its degradation products is a key aspect of its environmental risk assessment. Acute toxicity is often evaluated through short-term tests on representative aquatic organisms.

Studies on several disperse azo dyes, which are structurally analogous to this compound, indicate that they generally exhibit low to moderate acute toxicity to aquatic organisms. canada.ca For example, acute toxicity tests on fish, such as the 96-hour median lethal concentration (LC50), have shown values for similar dyes to be well above 1 mg/L, which is often a threshold for high toxicity classification. canada.ca

However, the degradation products of azo dyes can sometimes be more toxic than the parent compound. nih.gov For instance, the aromatic amines formed during the anaerobic degradation of azo dyes are often of greater toxicological concern. ijcmas.com Toxicity tests using the microcrustacean Daphnia similis during the photo-Fenton degradation of Disperse Red 1 showed an initial increase in toxicity, corresponding to the formation of intermediate degradation products, before a final reduction in toxicity as these intermediates were further degraded. nih.gov

Interactive Data Table: Aquatic Ecotoxicity of Disperse Red Analogues

Organism Test Endpoint Result (mg/L) Reference
Zebra fish (Brachydanio rerio) 96-h Acute LC50 480 (for Disperse Orange 29) canada.ca
Daphnia magna 48-h Acute EC50 4.5 - 110 (for 5 nitroazo disperse dyes) canada.ca
Scenedesmus subspicatus (Algae) Acute IC50 6.7 - 54 (for 5 nitroazo disperse dyes) canada.ca

| Bacteria | Respiration Inhibition | IC50 | >100 (for several disperse dyes) | canada.cacanada.ca |

LC50: The concentration lethal to 50% of the test organisms. EC50: The concentration causing an effect in 50% of the test organisms. IC50: The concentration causing 50% inhibition.

Terrestrial Ecotoxicity Studies of this compound (e.g., Phytotoxicity on Seed Germination and Plant Growth)

The release of dye-containing effluents into the environment poses a significant threat to terrestrial ecosystems. This compound, as a synthetic dye, can exhibit phytotoxicity, affecting seed germination and subsequent plant development.

Studies have demonstrated that untreated dyeing effluents containing disperse dyes can have a detrimental impact on seed germination and plant growth. For instance, research on the phytotoxicity of a disperse dye effluent showed a significant reduction in the germination rate of Vigna radiata (mung bean) seeds compared to treated samples. biotech-asia.org The untreated effluent inhibited germination, with only a 38% success rate, while the treated sample showed a 74% germination rate, closer to the control sample in tap water at 83%. biotech-asia.org This suggests that components within the raw effluent are toxic and hinder germination. biotech-asia.org

Further investigations into the effects of specific disperse dyes have provided more detailed insights. A study on Disperse Red F3B, a related azo dye, revealed its inhibitory effects on the germination of Brassica nigra (black mustard) and Cyamopsis tetragonolobus (guar). ijcmas.com At a concentration of 100 ppm, Disperse Red F3B resulted in germination rates of 28.4% for Brassica nigra and 33.2% for Cyamopsis tetragonolobus, which were significantly lower than the control. ijcmas.com The study also noted a considerable reduction in shoot length for both plant species when exposed to the dye. ijcmas.com However, interestingly, the root length was not significantly affected. ijcmas.com

The mechanism of phytotoxicity is often linked to the chemical structure of the dye and its breakdown products. The presence of aromatic structures and functional groups can interfere with the physiological and biochemical processes essential for seed germination and plant growth. ijcmas.com The reduction in light penetration due to the color of the effluent can also inhibit the photosynthetic activity of aquatic and terrestrial plants. ijcmas.com

It is important to note that the ecotoxicity of disperse dyes can be mitigated through treatment processes. Studies have shown that biological treatment methods can effectively decolorize and detoxify dye-containing wastewater, leading to a significant reduction in phytotoxicity. biotech-asia.orgmdpi.com For example, after laccase treatment, the germination rate of wheat seeds in a solution containing Disperse Blue 2BLN 200% increased by 91%. mdpi.com This highlights the importance of proper effluent management to minimize the environmental impact of disperse dyes like this compound.

Table 1: Phytotoxicity of Disperse Dyes on Seed Germination

Dye/Effluent Plant Species Concentration Germination Rate (%) Control Germination Rate (%) Source
Untreated Disperse Dye Effluent Vigna radiata Not specified 38 83 (Tap Water) biotech-asia.org
Treated Disperse Dye Effluent Vigna radiata Not specified 74 83 (Tap Water) biotech-asia.org
Disperse Red F3B Brassica nigra 100 ppm 28.4 Not specified ijcmas.com
Disperse Red F3B Cyamopsis tetragonolobus 100 ppm 33.2 Not specified ijcmas.com
Untreated Dye Solution (Black ECT 300%) Wheat Not specified 26.7 >93 (Water) mdpi.com
Untreated Dye Solution (Orange SE-4RF 200%) Wheat Not specified 16.7 >93 (Water) mdpi.com

Occurrence and Exposure Assessment of this compound in Indoor Environments (e.g., Textiles, House Dust)

Disperse dyes, including this compound, are widely used to color synthetic fabrics such as polyester (B1180765), nylon, and acrylic. nih.govduke.edu Due to their chemical nature, these dyes are not strongly bound to the textile fibers and can be released through abrasion, leaching into water during washing, or transferring to the skin during wear. nih.gov This leads to their presence in indoor environments, particularly in house dust, which acts as a sink for various indoor contaminants. duke.edunih.gov

The occurrence of disperse dyes in house dust is a growing concern, as it represents a potential route for human exposure, especially for young children who have more direct contact with dust through crawling and hand-to-mouth behaviors. duke.edunih.gov A comprehensive study on azobenzene (B91143) disperse dyes in house dust detected several of these compounds, with detection frequencies for 12 target dyes ranging from 11% to 89%. nih.gov For the five dyes detected in over 50% of the samples, the geometric mean concentrations ranged from 32.4 to 360 ng/g of house dust. nih.gov Specifically, Disperse Red 354 was found at levels up to 6,106 ng/g in house dust. nih.gov

Textiles are a primary source of disperse dyes in the indoor environment. Research has shown the presence of numerous azobenzene disperse dyes in children's polyester clothing. duke.edu One study detected 21 different azobenzene disperse dyes in children's apparel, with individual dye concentrations reaching up to 9230 µg/g of shirt material. duke.edu The total dye load in some garments was as high as 11,430 µg/g. duke.edu

The presence of these dyes in textiles and consequently in house dust raises concerns about potential health effects. researchgate.net Azobenzene disperse dyes have been implicated as potential allergens and sensitizers. nih.govnih.gov The constant contact with textiles containing these dyes can lead to skin sensitization. nih.gov Furthermore, the inhalation of dust containing these dyes may also be a route of exposure. nih.gov

The exposure assessment of this compound and other disperse dyes in indoor environments is an ongoing area of research. Understanding the levels and distribution of these dyes in homes is crucial for evaluating potential human exposure and associated health risks, particularly for vulnerable populations like children. nih.govresearchgate.net

Table 2: Occurrence of Azobenzene Disperse Dyes in Indoor Environments

Sample Type Specific Dye/Compound Concentration/Detection Source
House Dust 12 Target Azobenzene Dyes Detection Frequencies: 11% - 89% nih.gov
House Dust 5 Most Frequently Detected Dyes Geometric Mean: 32.4 - 360 ng/g nih.gov
House Dust Disperse Red 354 Up to 6,106 ng/g nih.gov
Children's Polyester Clothing 21 Azobenzene Disperse Dyes Detected duke.edu
Children's Polyester Clothing Individual Dyes Up to 9230 µg/g duke.edu
Children's Polyester Clothing Total Dye Load Up to 11,430 µg/g duke.edu

Toxicological Considerations and Human Health Implications of Disperse Red 4

In Vitro Investigations on Cellular Viability and Mitochondrial Respiration in Response to Disperse Red 4 Exposure

In vitro studies are crucial for understanding the potential toxicity of chemical compounds at a cellular level. Research on disperse dyes, a class to which this compound belongs, has indicated that some of these dyes can impact cellular viability and mitochondrial function. For instance, studies on various disperse dyes have shown that they can decrease cell viability in cell lines such as mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2). nih.govresearchgate.net

Mitochondrial respiration, a key indicator of cellular health, can also be affected. nih.gov The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are parameters used to assess mitochondrial function. nih.govresearchgate.net While specific data for this compound was not found in the provided search results, the general findings for disperse dyes suggest that they can impair mitochondrial function, potentially as early as 3 hours after exposure. nih.gov These effects on cell viability and mitochondrial respiration are thought to be related to the chemical structure and physicochemical properties of the dyes, such as their size and polarity, which influence their ability to permeate cell membranes. researchgate.net

It is important to note that different disperse dyes can elicit varied toxicological responses. Minor differences in their atomic or conformational structures can lead to variations in solubility and toxicity. nih.gov Therefore, while the general trends for disperse dyes are informative, specific studies on this compound are necessary for a complete understanding of its effects on cellular viability and mitochondrial respiration.

Assessment of Skin Sensitization and Contact Dermatitis Potential Associated with this compound

Disperse dyes are recognized as a significant cause of contact dermatitis from textiles. researchgate.net Due to their weak binding to synthetic fibers, they can more easily come into contact with the skin. scbt.com Several disperse dyes, including Disperse Red 1, have been associated with contact dermatitis. scbt.com

Case reports have documented instances of allergic contact dermatitis to disperse red dyes. researchgate.net Patch testing is a common method used to identify the specific allergens causing these reactions. researchgate.netcapes.gov.brsci-hub.ru In some cases, individuals have shown positive patch test reactions to Disperse Red 17. capes.gov.br The prevalence of contact sensitization to disperse dyes has been a subject of study, with some research indicating that a notable percentage of patients tested for textile-related dermatitis show reactions to these dyes. sci-hub.ru

The sensitizing potential of disperse dyes and their metabolites has also been investigated using in vitro methods like the loose-fit coculture-based sensitization assay (LCSA). openagrar.denih.gov In one such study, Disperse Red 1 was categorized as an extreme sensitizer. openagrar.denih.gov It's also been noted that azobenzene (B91143) disperse dyes may act as haptens, contributing to the molecular initiating event of skin sensitization. nih.gov

Table 1: Skin Sensitization Potential of Selected Disperse Dyes and Metabolites

SubstanceSensitizing Potential (LCSA)Reference
Disperse Red 1 (DR1)Extreme sensitizer openagrar.denih.gov
Disperse Orange 3 (DO3)Extreme sensitizer openagrar.denih.gov
Disperse Blue 124 (DB124)Extreme sensitizer openagrar.denih.gov
Disperse Yellow 3 (DY3)Extreme sensitizer openagrar.denih.gov
Disperse Blue 106 (DB106)Extreme sensitizer openagrar.denih.gov

Characterization of Aromatic Amine Formation from this compound Biotransformation

A significant toxicological concern with azo dyes, including many disperse dyes, is their potential to be broken down into aromatic amines. ijcmas.comunesp.brresearchgate.net This biotransformation can occur through the reductive cleavage of the azo bond (-N=N-). unesp.br This process can be facilitated by various factors, including intestinal microflora, liver enzymes, and even skin bacteria. bund.deresearchgate.netuark.edu

The resulting aromatic amines are often more toxic than the parent dye and some are known or suspected carcinogens. ijcmas.comunesp.br For example, the biotransformation of Disperse Red 73, another red disperse dye, can lead to the formation of carcinogenic amines. researchgate.net The specific aromatic amines formed depend on the chemical structure of the parent dye.

Evaluation of Carcinogenic and Mutagenic Potential of this compound and its Metabolites

The carcinogenic and mutagenic potential of azo dyes and their metabolites is a major area of toxicological research. mdpi.com Many aromatic amines, which can be formed from the biotransformation of azo dyes, are known to be mutagenic and carcinogenic. ijcmas.comresearchgate.net

In vitro mutagenicity assays, such as the Salmonella/microsome assay (Ames test), are commonly used to screen for the mutagenic potential of chemicals. nih.goveuropa.eu Disperse Red 1 has been reported to have mutagenic properties in different cell systems. researchgate.netnih.gov After a simulated oxidation/reduction process, solutions containing Disperse Red 1 still showed mutagenic activity in the Salmonella/microsome assay. nih.gov However, in the same study, both the original Disperse Red 1 and its treated solutions showed negative results in the mouse lymphoma assay (MLA). nih.gov

Some studies suggest that the positive results for certain aromatic nitro compounds in the Ames assay might be a bacteria-specific effect due to nitro-reductases present in the bacterial strains used, which may not be relevant to mammalian cells. europa.eu For example, Disperse Red DYGJ 0702 was positive in the Ames test but negative in a mutagenicity study using mammalian cells. europa.eu

The carcinogenicity of Disperse Red 9 has been studied, with one study identifying a kidney tumor in a female rat after administration of the dye. However, the results were considered to provide inadequate evidence of carcinogenicity. nih.gov It's important to note that the carcinogenicity of azo dyes is often linked to their metabolites. mdpi.com

Table 2: Mutagenicity of Disperse Red 1 in Different Assay Systems

Assay SystemResult for Disperse Red 1Reference
Salmonella/microsome assay (Ames test)Mutagenic nih.gov
Mouse Lymphoma Assay (MLA)Negative nih.gov

Studies on Systemic Absorption and Bioavailability of this compound via Dermal and Oral Routes

The systemic absorption and bioavailability of a substance are key factors in determining its potential for systemic toxicity. For disperse dyes, both dermal and oral routes of exposure are relevant.

Dermal absorption is a primary concern for consumers through contact with dyed textiles. scbt.com The small molecular size and lipophilic nature of many disperse dyes facilitate their absorption through the skin. scbt.com The bioavailability of azo disperse dyes through the skin is generally considered to be low to moderate. canada.ca Dermal absorption can be influenced by factors such as the presence of perspiration. canada.ca It has been suggested that azo cleavage can also occur during skin passage, potentially mediated by skin bacteria. bund.de

Oral exposure can occur, for instance, in young children who may mouth textiles. Following oral ingestion, azo dyes can be metabolized by the intestinal microflora, leading to the release of aromatic amines which can then be absorbed systemically. researchgate.netresearchgate.net Studies on sheep with Disperse Red 9 showed that a significant portion of the administered dose was metabolized, with about 40% accounted for as the unmetabolized dye or its colored metabolites, and over 50% as non-colored metabolites. nih.gov

The potential for systemic effects is underscored by findings that some disperse dyes and their metabolites can bind to hemoglobin, potentially leading to conditions like methemoglobinemia. scbt.com

Advanced Remediation Technologies for Disperse Red 4 Contamination

Biological Treatment Processes for Disperse Red 4 Decolorization and Degradation

Biological methods offer an eco-friendly approach to treating dye-contaminated wastewater. These processes utilize the metabolic capabilities of various microorganisms to break down the complex structures of dyes like this compound.

Fungal Bioremediation of this compound (e.g., Brown Rot Fungi, Aspergillus sp.)

Fungi, particularly brown rot and white-rot species, are recognized for their robust enzymatic systems capable of degrading recalcitrant organic pollutants. scienceopen.com Species such as Coniophora puteana and Daedalea dickinsii have demonstrated significant potential in decolorizing disperse dyes. cabidigitallibrary.orgresearchgate.net Their efficacy stems from the secretion of extracellular lignolytic enzymes like laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), which can non-specifically break down the aromatic structures of dyes. cabidigitallibrary.org

In one study, four strains of brown rot fungi were tested for their ability to degrade Disperse Red W4BS (a variant of Disperse Red). Daedalea dickinsii IEBL-2 achieved the highest degradation of 79%, followed by Coniophora puteana IEBL-1 at 64%, Fomitopsis pinicola IEBL-4 at 58%, and Piptoporus betulinus IEBL-3 at 50% over a 10-day period at 28°C and a pH of 5.5. cabidigitallibrary.orgresearchgate.net The degradation process was most active within the first 7 days. researchgate.net Another study focusing on Coniophora puteana IBL-01 reported a 64% decolorization of Disperse Red W4BS, which increased by 16% with the addition of supplementary carbon and nitrogen sources. researchgate.net

Aspergillus niger, a common fungus, has also been effectively used for the decolorization of various dyes. recentscientific.comnih.govresearchgate.net It can remove color through both biosorption and biodegradation. ascelibrary.orgascelibrary.org Research on a consortium of Aspergillus sp. XJ-2 and the microalga Chlorella sorokiniana XJK showed a remarkable 98.09% decolorization of Disperse Red 3B. nih.govrsc.org This synergistic relationship also resulted in high removal rates for Chemical Oxygen Demand (COD), total phosphorus, and ammonia (B1221849) nitrogen. rsc.org The study highlighted the role of lignin peroxidase and manganese peroxidase in the degradation process. rsc.org

Fungal Species and Their Decolorization Efficiency for Disperse Red Dyes

Fungal Species Disperse Dye Decolorization/Degradation Efficiency Incubation Time Reference
Daedalea dickinsii IEBL-2 Disperse Red W4BS 79% 10 days cabidigitallibrary.orgresearchgate.net
Coniophora puteana IEBL-1 Disperse Red W4BS 64% 10 days cabidigitallibrary.orgresearchgate.net
Fomitopsis pinicola IEBL-4 Disperse Red W4BS 58% 10 days researchgate.net
Piptoporus betulinus IEBL-3 Disperse Red W4BS 50% 10 days researchgate.net
Coniophora puteana IBL-01 Disperse Red W4BS 64% (80% with nutrients) 7 days researchgate.net
Aspergillus sp. XJ-2 & C. sorokiniana XJK Disperse Red 3B 98.09% 4 days nih.govrsc.org

Bacterial Bioremediation of this compound (e.g., Enterococcus faecalis, Escherichia coli)

Bacteria offer another promising avenue for the bioremediation of azo dyes. They can degrade these compounds under both anaerobic and aerobic conditions, often through the action of azoreductase enzymes that cleave the azo bonds. ijcmas.com

Enterococcus faecalis has been identified as a potent degrader of disperse dyes. One study reported that Enterococcus faecalis could decolorize Disperse Red F3B by approximately 94% within just 5 hours of incubation at 50°C under static conditions. ijcmas.com The degradation mechanism is often initiated by an enzymatic biotransformation under anaerobic conditions, followed by further aerobic or anaerobic breakdown of the resulting aromatic amines. ijcmas.com Some strains of E. faecalis have shown high decolorization rates for various dyes, even in high-salt conditions. mdpi.com A consortium of Enterococcus faecalis and Klebsiella variicola achieved almost 100% removal of Reactive Red 198. mdpi.com The degradation capability of E. faecalis is linked to enzymes like gelatinase and cytolysin, which can break down complex organic matter. frontiersin.org

Escherichia coli has also been studied for its dye degradation capabilities, typically showing effectiveness at a neutral pH. tandfonline.com While specific studies on E. coli and this compound are limited in the provided context, its known ability to degrade other azo dyes suggests potential applicability.

Microalgal Bioremediation of this compound (Chlorella sorokiniana)

Microalgae, particularly species like Chlorella sorokiniana, contribute to dye removal through biosorption and biodegradation. scione.com These photosynthetic organisms are adaptable and can thrive in wastewater, contributing to nutrient removal alongside decolorization. mdpi.comnih.gov

A key study demonstrated the power of a microbial consortium combining the fungus Aspergillus sp. XJ-2 with the microalga Chlorella sorokiniana XJK for treating Disperse Red 3B. nih.govrsc.org While the single fungus or alga showed less than 50% decolorization, the co-culture system achieved a 98.09% removal rate. nih.gov This consortium also effectively removed 93.9% of COD, 83.9% of total phosphorus, and 87.6% of ammonia nitrogen. rsc.org The synergistic action allows the consortium to tolerate higher salt and dye concentrations than the individual microorganisms. rsc.org

Advanced Oxidation Processes (AOPs) for this compound Removal from Wastewater

Advanced Oxidation Processes (AOPs) are chemical treatment methods characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules into simpler, less harmful compounds. mdpi.com

Photocatalytic Degradation of this compound (e.g., TiO₂/UV, ZnO/UV/H₂O₂)

Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.comiwaponline.com

The TiO₂/UV system is a widely studied AOP for dye degradation. While specific data for this compound was not found in the provided results, the degradation of a similar dye, Disperse V-26, was achieved at 93% using a UV/H₂O₂/TiO₂ process. mdpi.com Another study on Disperse Red 60 found that a ZnO/UV/H₂O₂ system achieved 97% degradation under optimal conditions (pH 9.0, 0.6 g/L ZnO, 0.9 mL/L H₂O₂, 60 min irradiation). researchgate.net This treatment also led to a 79% reduction in COD and a 60% reduction in BOD. researchgate.net

Photocatalytic Degradation of Disperse Dyes

AOP System Disperse Dye Degradation Efficiency Key Conditions Reference
ZnO/UV/H₂O₂ Disperse Red 60 97% 60 min, pH 9.0, 0.6 g/L ZnO researchgate.net

Ozonation, Fenton, and Photo-Fenton Processes for this compound Abatement

Ozonation, the Fenton process (H₂O₂/Fe²⁺), and the Photo-Fenton process (H₂O₂/Fe²⁺/UV) are highly effective AOPs for treating textile effluents. epa.govrsc.org

A comparative study on the degradation of Disperse Red 354 evaluated ozonation, Fenton, UV/H₂O₂, and photo-Fenton processes. researchgate.net The photo-Fenton process was found to be the most efficient, achieving 85% color removal and over 90% COD removal in just 10 minutes. researchgate.net After 30 minutes, the relative order of decolorization was Photo-Fenton > Fenton > UV/H₂O₂ = Ozonation. researchgate.net Ozonation is generally effective for color removal, but its COD reduction can be lower compared to Fenton-based processes. researchgate.netgnest.org For instance, ozonation can achieve over 90% decolorization, but COD removal may range from 40-70%. researchgate.net The efficiency of these processes is highly dependent on factors like pH, oxidant concentration, and reaction time. scialert.netpjoes.combrieflands.com

Comparison of AOPs for Disperse Red 354 Degradation

AOP Process Color Removal (after 10 min) COD Removal (after 10 min) Reference
Photo-Fenton 85% >90% researchgate.net
Fenton Slower than Photo-Fenton Slower than Photo-Fenton researchgate.net
Ozonation Slower than Fenton Slower than Fenton researchgate.net

Adsorption-Based Removal of this compound from Aqueous Solutions

Adsorption is a widely utilized physicochemical treatment process for dye removal due to its operational simplicity, high efficiency, and the availability of diverse adsorbent materials. deswater.comrsc.org This process involves the mass transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org

Activated Carbon: Activated carbon is a highly effective adsorbent for dye removal, largely owing to its substantial surface area, porous structure, and chemical stability. iwaponline.com Various studies have demonstrated the efficacy of activated carbon derived from different precursors for the removal of disperse dyes.

For instance, activated carbon produced from bamboo and activated with phosphoric acid (PBAC) has been investigated for the removal of Disperse Red 167. nih.gov A study using response surface methodology identified optimal conditions for removal as a contact time of 15.4 hours, a temperature of 50°C, an initial dye concentration of 50.0 mg/L, and an adsorbent dosage of 12.0 g/L. nih.gov Under these conditions, a removal efficiency of 90.23% was achieved. nih.gov The research indicated that the adsorption process was spontaneous, endothermic, and followed a pseudo-first-order kinetic model. nih.govscirp.org Similarly, activated carbon prepared from olive stones has proven effective for removing disperse dyes, with over 95% removal achieved at an acidic pH of 3 within an equilibrium time of 30 minutes. researchgate.net

Biosorbents like Olive Pomace: Agricultural by-products, such as olive pomace, have gained attention as low-cost, eco-friendly biosorbents for dye remediation. tuiasi.roijeab.com Olive pomace, the solid residue from olive oil extraction, is abundant in Mediterranean regions and possesses a porous structure suitable for adsorption. tuiasi.romdpi.com

Research on the use of olive pomace to remove Disperse Red and Disperse Orange dyes showed that powdered olive pomace could achieve almost complete dye removal in just 10 minutes. mdpi.com The adsorption capacity was influenced by the adsorbent dosage, with a larger surface area available when the pomace was powdered. mdpi.com For example, using 0.25 g of powdered olive pomace resulted in 99% dye removal in 40 minutes, a significant improvement over the 85% removal in 180 minutes achieved with non-powdered pomace. mdpi.com Desorption studies also demonstrated that the dye could be recovered, allowing for the recycling of both the adsorbent and the dye. mdpi.comresearchgate.net

Table 1: Performance of Various Adsorbents for Disperse Red Removal


AdsorbentTarget DyeKey FindingsRemoval Efficiency (%)Reference
Bamboo-Based Activated Carbon (PBAC)Disperse Red 167Optimal conditions: 15.4 h, 50°C, 12.0 g/L adsorbent. Adsorption is spontaneous and endothermic.90.23 capes.gov.br
Commercial Activated Carbon (F400)Disperse Red 167Used for comparison with PBAC under the same optimal conditions.92.13 capes.gov.br
Olive Stone Activated CarbonDisperse DyesOptimal conditions: pH 3, equilibrium time of 30 min.>95 rsc.org
Olive Pomace (Powdered)Disperse RedRapid adsorption, with nearly complete removal in 10 minutes.~100[18, 23]

Coagulation and Flocculation Strategies for this compound Removal

Coagulation and flocculation are established and cost-effective methods for treating textile wastewater, where chemical agents (coagulants) are used to destabilize and aggregate colloidal and suspended dye particles into larger flocs that can be easily separated. koreascience.krscispace.com

Several studies have compared the effectiveness of different coagulants for the removal of disperse red dyes. In one comparative study, aluminum sulfate (B86663) (Al₂(SO₄)₃) was found to be significantly more efficient than ferric chloride (FeCl₃) as a coagulant. koreascience.krcapes.gov.br Using a 40 mg/L dose of aluminum sulfate, a color removal efficiency of over 90% was achieved for a Disperse Red dye across a wide initial pH range of 4 to 8 and for dye concentrations up to 235 mg/L. koreascience.krcapes.gov.br In contrast, 120 mg/L of ferric chloride was required to achieve a similar 90% removal. techno-press.org

Another study evaluated seven different coagulants for removing Disperse Red dye and found that it had the best color removal efficiency compared to acid, reactive, and basic dyes, with most coagulants achieving over 95% efficiency. brookhaveninstruments.com.cn The complexity of industrial wastewater often makes coagulation a viable component of hybrid treatment processes. brookhaveninstruments.com.cn

The use of coagulant aids, such as praestol, has also been shown to enhance the removal of disperse dyes. For Disperse Red 60, adding praestol to alum or polyaluminum chloride (PACl) significantly increased removal efficiency, reaching up to 97.8% and 98.7%, respectively, at a neutral pH of 7. gnest.org However, some novel coagulation formulations have been found to be less suitable for disperse dyes due to the high chemical doses required, which can be economically unfeasible and produce large volumes of sludge. bioline.org.br

Table 2: Coagulation-Flocculation Efficiency for Disperse Red Removal


Coagulant/ProcessTarget DyeOptimal ConditionsRemoval Efficiency (%)Reference
Aluminum Sulfate (Alum)Disperse Red40 mg/L dosage, pH 4-8>90[3, 15]
Ferric ChlorideDisperse Red120 mg/L dosage90
Magnesium ChlorideDisperse RedNot specified96.6 mdpi.com
Polyaluminum Chloride (PACl)Disperse RedNot specified>95 mdpi.com
Alum + Praestol (Coagulant Aid)Disperse Red 60pH 797.8
PACl + Praestol (Coagulant Aid)Disperse Red 60pH 798.7

Membrane Filtration and Hybrid Systems for this compound Wastewater Treatment

Membrane filtration technologies, including nanofiltration (NF) and reverse osmosis (RO), are increasingly recognized for their potential to produce high-quality effluent suitable for reuse. rsc.orgupc.eduiwaponline.com These processes separate dyes from water by using semi-permeable membranes. rsc.org

Nanofiltration has proven to be well-suited for treating textile wastewater with high dye concentrations. bioline.org.brresearchgate.net Studies have shown that NF can achieve nearly 100% removal for Disperse Red dye, along with complete removal of Chemical Oxygen Demand (COD). researchgate.netresearchgate.net The removal efficiency of NF membranes can be influenced by operating pressure and the presence of salts. iwaponline.comnih.gov For example, one study reported a maximum dye rejection of about 97.7% for disperse dyes using a polyethersulfone (PES) NF membrane. iwaponline.com Another study using natural clay-based membranes achieved a 92.44% removal rate for Disperse Red 74. diva-portal.org

Ultrafiltration (UF) membranes have also been applied successfully. A study using polyvinylidene difluoride (PVDF) UF membranes to treat wastewater containing disperse dyes reported a dye removal of 96% and a COD decrease of about 90%, with minimal membrane fouling. upc.edu

Hybrid systems that combine membrane filtration with other processes like adsorption or coagulation can offer enhanced performance and mitigate issues like membrane fouling. frontiersin.org An adsorption-ultrafiltration hybrid system, for instance, can effectively provide discolored water by removing contaminants before they reach the membrane surface. frontiersin.org Similarly, combining coagulation with nanofiltration can effectively treat high concentrations of various dyes while producing low amounts of sludge. brookhaveninstruments.com.cn

Table 3: Performance of Membrane Filtration and Hybrid Systems for Disperse Red Removal


TechnologyMembrane Type/AdsorbentTarget DyeRemoval Efficiency (%)Reference
Ultrafiltration (UF)Polyvinylidene Difluoride (PVDF)Disperse Dyes96 ijeab.com
Nanofiltration (NF)Thin-film composite (MWCO=90 Da)Disperse Red~100[21, 27]
Nanofiltration (NF)Coated Polyethersulfone (PES)Disperse Dyes97.7 bioline.org.br
Nanofiltration (NF)Natural ClayDisperse Red 7492.44 koreascience.kr
Reverse Osmosis (RO)Thin-film composite (TFC)Disperse Dyes>95 brookhaveninstruments.com.cn
Hybrid Adsorption-UltrafiltrationPowdered Activated Carbon (PAC) / Natural Clay (NC) + UFIndigo Blue Dye (as example)99.5 (Color), 79.6 (COD) nih.gov

Table of Chemical Compounds

Compound NameFormula
Acetic AcidCH₃COOH
Aluminum SulfateAl₂(SO₄)₃
Ferric ChlorideFeCl₃
Magnesium ChlorideMgCl₂
Phosphoric AcidH₃PO₄
Polyaluminum Chloride[Aln(OH)mCl(3n-m)]x
Polyvinylidene Difluoride(C₂H₂F₂)n
Sodium ChlorideNaCl

Applications and Functionalization Research of Disperse Red 4

Functionalization of Polymeric Materials with Disperse Red 4 for Specialized Applications (e.g., Nonlinear Optical Materials)

The functionalization of polymers with chromophores to create materials with nonlinear optical (NLO) properties is a significant area of materials science research. These materials are of interest for applications in optical switching, data manipulation, and information processing. instras.com The process often involves covalently grafting or incorporating dye molecules into a polymer backbone, such as polyurethane or polythiophene. researchgate.netscitation.org This can lead to materials with high second-order or third-order NLO effects and enhanced thermal stability of the dipole alignment. scitation.orggrossard.fr

A review of available scientific literature indicates that while this is a robust field of study for many disperse dyes, such as Disperse Red 1, Disperse Red 13, and Disperse Red 19, specific research detailing the functionalization of polymeric materials with this compound for NLO applications is not prominent. instras.comscitation.orggrossard.frresearchgate.net The primary role of its parent structure, 1-amino-2-bromo-4-hydroxyanthraquinone, is documented as an important intermediate for the synthesis of other anthraquinone (B42736) disperse dyes. google.comchemicalbook.com

Integration of this compound in Advanced Dyeing Processes (e.g., Supercritical Carbon Dioxide Dyeing)

Supercritical carbon dioxide (scCO₂) has emerged as a sustainable and effective medium for dyeing synthetic fibers, particularly polyester (B1180765), with disperse dyes. mdpi.comresearchgate.net This waterless dyeing technology offers numerous advantages, including the elimination of wastewater effluent, reduced energy consumption as no drying is required, and the potential for recycling the unfixed dye and CO₂. mdpi.comresearchgate.netmdpi.com The scCO₂ acts as a solvent for the non-polar disperse dye and as a swelling agent for the polymer fiber, which facilitates the diffusion of the dye molecules into the fiber matrix. mdpi.com

The efficiency of the scCO₂ dyeing process is influenced by several parameters, including pressure, temperature, and time, which affect the density of the CO₂ and the solubility of the dye. researchgate.netdiva-portal.org Research has been conducted on the solubility, diffusion, and dyeing kinetics of various disperse dyes, such as Disperse Red 60, in supercritical CO₂. researchgate.netmdpi.com However, a detailed investigation and specific performance data concerning the integration of this compound into advanced supercritical CO₂ dyeing systems are not available in the reviewed literature. The general conditions for scCO₂ dyeing of polyester with disperse dyes are summarized in the table below.

ParameterTypical RangeEffect on Dyeing
Temperature (°C) 80 - 130Increases dye penetration kinetics and polymer chain mobility. mdpi.comacs.org
Pressure (MPa) 10 - 28Increases the density and solvent power of scCO₂, enhancing dye solubility. researchgate.netdiva-portal.org
Dyeing Time (min) 60 - 120Affects the dye uptake and diffusion into the fiber until equilibrium is reached. mdpi.comresearchgate.net

This table represents general process parameters for disperse dyes in scCO₂ and is not specific to this compound.

Development of this compound-Based Nanomaterials for Enhanced Performance and Specific Applications

Nanotechnology offers novel approaches to enhance the properties of textiles and dyes. The synthesis of nanomaterials, which are materials with at least one dimension in the 1-100 nm range, can be achieved through various physical and chemical methods. researchgate.net In the context of dyes, creating nanoparticle versions or encapsulating dyes within nanostructures can improve properties such as stability, solubility, and color fastness, and can even introduce new functionalities like antimicrobial activity. nih.gov

Research has been conducted on synthesizing selenium nanoparticles (SeNPs) of pyridine (B92270) azo disperse dyes, which were then applied to nylon fibers and showed antimicrobial properties. nih.gov However, based on a thorough review of available research, there is no information regarding the specific development, synthesis, or application of nanomaterials based on the this compound compound.

Exploration of this compound in Novel Pigment and Ink Formulations

Disperse dyes are key colorants for hydrophobic fibers and are also used in the formulation of inks for digital textile printing, particularly for polyester fabrics. researchgate.netduracolour.com These ink formulations are complex systems that require careful selection of components to ensure stability, jettability, and high-quality printing results. A patent related to ink dispersion compositions has identified C.I. This compound as a potential colorant for such applications.

A typical water-based disperse ink formulation includes the dye, a dispersing agent to maintain a stable particle suspension, a wetting agent or humectant (like glycols) to prevent nozzle clogging, a water-based polymer binder, and other additives. researchgate.net The particle size of the dispersed dye is a critical factor, as smaller particles improve stability and prevent the blocking of inkjet printheads. researchgate.net

ComponentFunctionExample SubstanceTypical Concentration (wt%)
Colorant Provides colorThis compound0.3 - 15
Dispersant Stabilizes dye particle suspensionHydrophilic block copolymer2 - 5
Wetting Agent Prevents ink from drying in nozzlesDiethylene glycol, Glycerol10 - 30
Co-solvent Adjusts viscosity and drying timeEthylene glycol5 - 20
Binder Improves adhesion and fastnessWater-based polyester, Polyvinyl alcohol1 - 5
Defoamer Prevents foam formationOrganosilicon compound< 1
pH Adjuster Maintains optimal pHTriethanolamine (TEOA)< 1
Solvent Vehicle for all componentsDeionized WaterBalance

This table represents a generalized formulation for a water-based disperse dye ink and is not a specific recipe for a this compound ink. The concentration ranges are indicative based on general literature. researchgate.net

Regulatory Frameworks and Environmental Policy Implications for Disperse Red 4

Analysis of National and International Regulations Governing Disperse Dyes (e.g., CEPA, REACH)

National and international bodies have implemented regulations that control the use and release of certain disperse dyes. These regulations are typically based on hazard classifications such as carcinogenicity, allergenic properties, or aquatic toxicity.

Canadian Environmental Protection Act, 1999 (CEPA)

Under CEPA, the Canadian government conducts screening assessments to determine if substances pose a risk to the environment or human health. Aromatic azo dyes have been a subject of these assessments. Following an assessment, it was determined that certain azo disperse dyes with molar weights below 360 g/mol have the potential for ecological harm when released into surface water from textile facilities. gazette.gc.ca This is due to their increased bioavailability and potential for aquatic toxicity. canada.ca

Table 1: CEPA Recommended Limits for 26 Azo Disperse Dyes gazette.gc.cacanada.ca
ActivityParameterRecommended Limit
Textile Dye FormulationRelease Concentration&lt; 146,520 µg/L (146.52 ppm)
Daily Use&lt; 90 kg/day
Textile Dyeing ProcessesRelease Concentration&lt; 240,000 µg/L (240.00 ppm)
Daily Use&lt; 10 kg/day

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)

REACH is the European Union's comprehensive chemical regulation framework (Regulation (EC) No 1907/2006). satra.com Under REACH, substances with hazardous properties may be restricted. In October 2019, three carcinogenic disperse dyes were added to Annex XVII of REACH, restricting their presence in textile articles to a maximum concentration of 50 mg/kg as of November 1, 2020. satra.com While Disperse Red 4 is not one of these three, other disperse dyes are listed as substances of concern. For example, Disperse Red 60 is a REACH registered substance. nih.gov The framework provides a mechanism for controlling dyes identified as having severe health or environmental effects. Many brands and retailers that adhere to EU standards have established their own Restricted Substances Lists (RSLs) that often include allergenic and carcinogenic disperse dyes, pushing for compliance throughout the supply chain. roadmaptozero.com

Methodologies for Risk Assessment of this compound in Commerce and the Environment

The fundamental approach involves:

Hazard Identification: Determining the intrinsic hazardous properties of the substance. For disperse dyes, this includes assessing potential for carcinogenicity, skin sensitization (allergies), and ecotoxicity (harm to aquatic organisms). satra.comroadmaptozero.com

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the incidence of adverse effects.

Exposure Assessment: Estimating the concentration of the chemical that humans and environmental compartments are likely to be exposed to. For disperse dyes, this involves modeling releases from textile mills into wastewater. canada.ca

Risk Characterization: Integrating the above information to estimate the probability and magnitude of harm.

A key methodology in environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) .

PNEC: This is a scientifically derived threshold concentration below which adverse effects on the ecosystem are not expected to occur. It is often calculated from the most sensitive and reliable ecotoxicity data available, such as chronic toxicity studies on fish or invertebrates like Daphnia. nih.gov For example, a risk assessment for Disperse Red 1, a related azo dye, established a long-term PNEC of 60 ng/L based on chronic toxicity to Daphnia similis. nih.govresearchgate.net Similarly, a PNEC of 0.0025 mg/L was calculated for a subset of azo disperse dyes based on toxicity data for Disperse Yellow 7. canada.ca

PEC: This is the estimated concentration of a substance in the environment, calculated using models of release from industrial processes, wastewater treatment plant efficiency, and dilution in receiving waters. canada.ca

If the PEC/PNEC ratio (known as the risk quotient) is greater than 1, it indicates a potential risk to the environment, which may trigger regulatory action. nih.gov This science-based approach allows regulators to set safe release limits for industrial effluents containing disperse dyes. alliedacademies.org

Policy Implications for Sustainable Production and Consumption of this compound and Related Dyes

The regulatory frameworks and risk profiles of disperse dyes have significant policy implications, driving a shift towards greater sustainability in the textile industry.

Push for Greener Alternatives: Increasing regulations and consumer awareness are creating market pressure to substitute hazardous dyes with safer, more environmentally friendly alternatives. canada.cameghmaniglobal.com This includes the development of dyes that are non-toxic, biodegradable, and derived from renewable feedstocks. Research is ongoing into novel dye structures that maintain performance while minimizing ecological impact. alliedacademies.org

Adoption of Cleaner Production Technologies: Policies are encouraging and sometimes mandating the adoption of cleaner technologies to minimize waste at the source. alliedacademies.org This includes high-fixation dyes that reduce the amount of unreacted dye in wastewater and innovative dyeing methods. fibre2fashion.com Examples include using liposomes as dispersing agents to improve dye uptake and reduce the need for synthetic surfactants, and waterless dyeing techniques like supercritical CO2 dyeing, which eliminates wastewater discharge. meghmaniglobal.comfibre2fashion.com

Stricter Effluent Management: Growing understanding of the ecotoxicity of disperse dyes is leading to more stringent regulations on industrial wastewater. alliedacademies.orgsustainability-directory.com This forces textile mills to invest in advanced wastewater treatment technologies to remove color and chemical contaminants before discharge, internalizing environmental costs.

Circular Economy and Waste Minimization: There is an increasing policy focus on creating a circular economy within the textile industry. This involves strategies for dye recovery and reuse from wastewater, which not only reduces pollution but also conserves resources and minimizes waste generation. sustainability-directory.com

Ultimately, the policy landscape reflects a move away from end-of-pipe solutions towards a more holistic, preventative approach that integrates environmental considerations throughout the entire lifecycle of products containing this compound and related dyes.

Future Research Directions and Interdisciplinary Perspectives on Disperse Red 4

Advanced Computational Chemistry and In Silico Modeling of Disperse Red 4 Reactivity and Environmental Interactions

The advancement of computational chemistry and in silico modeling offers a powerful lens through which to examine the reactivity and environmental footprint of this compound. These theoretical approaches provide insights that are often difficult or costly to obtain through traditional experimental methods.

Quantum chemical calculations, such as those employing density functional theory (DFT), are instrumental in understanding the fundamental electronic structure of this compound. acs.orgresearchgate.net These models can predict the molecule's behavior in various chemical reactions. For instance, DFT has been used to investigate the degradation of similar azo dyes by hydroxyl radicals, identifying the most probable sites of attack and the subsequent reaction pathways. researchgate.netcsir.co.za Such studies can elucidate whether degradation is more likely to occur at the azo linkage (-N=N-) or other functional groups, and can predict the resulting breakdown products. csir.co.za

Furthermore, computational models can simulate the interaction of this compound with environmental components. This includes modeling its adsorption onto soil and sediment, a key factor in its environmental persistence and transport. cloudfront.net By understanding the intermolecular forces at play, such as van der Waals forces and hydrogen bonding, researchers can predict the dye's mobility in different environmental compartments.

Solvent effects on the dye's properties and reactivity are another critical area of investigation. Computational models can simulate how different solvent environments, like water, influence the stability and isomerization of this compound. acs.org This is particularly relevant for predicting its fate in aquatic systems.

Table 1: Applications of Computational Chemistry in Studying this compound

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Mechanistic pathway of degradationIdentification of reactive sites and prediction of degradation products. researchgate.netcsir.co.za
Time-Dependent DFT (TD-DFT)Electronic structure and spectraUnderstanding of light absorption properties and photoisomerization pathways. acs.org
Molecular Dynamics (MD)Interaction with environmental matricesSimulation of adsorption processes on surfaces like soil and sediment.
Solvation Models (e.g., PCM)Environmental fate in aquatic systemsPrediction of solubility, stability, and reactivity in water. acs.org

These in silico tools are not only predictive but also serve to guide experimental work, making research more efficient and targeted. By providing a molecular-level understanding, computational chemistry is indispensable for a comprehensive assessment of this compound's environmental impact.

Development of Biomarkers for Environmental and Human Exposure to this compound

The development of reliable biomarkers is crucial for assessing the exposure of both ecosystems and human populations to this compound and its degradation products. Biomarkers can provide an integrated measure of exposure and, in some cases, early indications of potential adverse effects.

For environmental monitoring, the focus is often on organisms that can act as sentinels for contamination. For instance, studies on zebrafish have utilized a suite of biochemical markers to gauge the impact of disperse dyes. nih.gov These include:

Total Glutathione (TG): An indicator of the organism's antioxidant capacity. nih.gov

Glutathione S-transferase (GST): An enzyme involved in the detoxification of foreign compounds.

Lipid Peroxidation (LPO): A marker of oxidative damage to cells.

Acetylcholinesterase (AChE): An enzyme whose inhibition can indicate neurotoxicity. nih.gov

Changes in these biomarkers in organisms collected from potentially contaminated sites can signal the presence and biological impact of dyes like this compound. nih.gov

In the context of human exposure, particularly in occupational settings, biomarkers are sought in accessible matrices like urine and blood. For azo dyes, a key concern is their potential to be metabolized into aromatic amines, some of which are known or suspected carcinogens. tsu.edunih.gov Therefore, biomarker development often targets these metabolites. Hemoglobin adducts, formed when reactive metabolites bind to the hemoglobin protein in red blood cells, are a valuable biomarker of exposure. nih.govcdc.gov The detection of specific adducts can provide a history of exposure over the lifespan of the red blood cell. cdc.gov

Furthermore, DNA adducts, which are segments of DNA bound to a cancer-causing chemical, can serve as biomarkers of both exposure and potential effect. cdc.govnih.gov The DNA adduct 8-hydroxydeoxyguanosine (8OHdG) is a marker of oxidative DNA damage and has been investigated in workers exposed to azo dyes. nih.gov

Table 2: Potential Biomarkers for this compound Exposure

Biomarker TypeMatrixApplication
Biochemical Markers (e.g., GST, AChE)Organism Tissues (e.g., fish)Environmental monitoring of aquatic ecosystems. nih.gov
Metabolites (e.g., aromatic amines)UrineHuman exposure monitoring. cdc.gov
Hemoglobin AdductsBloodIntegrated human exposure assessment. nih.govcdc.gov
DNA Adducts (e.g., 8OHdG)Blood, TissuesAssessment of genotoxic exposure and potential cancer risk. cdc.govnih.gov
Fatty Acid ProfilesTissuesIndication of metabolic disruption due to exposure. tsu.edu

Future research in this area should focus on identifying and validating biomarkers that are specific to this compound exposure. This includes developing sensitive analytical methods to detect these biomarkers at low levels in complex biological samples. nih.gov

Integration of Advanced Sensing and Monitoring Technologies for this compound in Complex Environmental Matrices

The effective management of this compound in the environment hinges on the ability to detect and quantify it accurately, often at very low concentrations, in complex matrices such as wastewater, river water, and soil. researchgate.net Advanced sensing and monitoring technologies are continuously being developed to meet this analytical challenge.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of disperse dyes. When coupled with a diode array detector (DAD) or, for greater sensitivity and specificity, a mass spectrometer (MS), HPLC can separate and identify individual dyes in a mixture. researchgate.net Tandem mass spectrometry (MS/MS) provides even more definitive identification and quantification, making it a preferred method for monitoring dyes in environmental samples. researchgate.netoup.com To handle the complexity and low concentrations found in environmental matrices, a sample preparation step, such as solid-phase extraction (SPE), is often employed to isolate and concentrate the dyes before analysis. researchgate.net

Electrochemical sensors and biosensors represent a rapidly emerging field for dye detection. researchgate.net These devices offer the potential for rapid, in-situ, and cost-effective analysis. Electrochemical DNA biosensors, for example, have been used to study the interaction of disperse dyes and their degradation products with DNA, providing insights into their potential toxicity. researchgate.net

Optical sensors also hold promise for the real-time monitoring of dyes in water. omron.com These sensors can be based on various principles, including absorbance or fluorescence. Distributed sensing technologies, which utilize optical fibers, could potentially be adapted for large-scale environmental monitoring, such as detecting dye contamination over long stretches of a river. numberanalytics.com

Table 4: Advanced Technologies for Monitoring this compound

TechnologyPrincipleAdvantages
HPLC-MS/MSChromatographic separation followed by mass-based detection.High sensitivity, specificity, and ability to analyze complex mixtures. researchgate.netoup.com
SPE-LC-ESI-MS/MSSolid-phase extraction coupled with liquid chromatography and tandem mass spectrometry.Effective for trace-level detection in environmental water samples. researchgate.netoup.com
Electrochemical BiosensorsDetection based on the interaction of the dye with a biological recognition element (e.g., DNA).Potential for rapid, portable, and low-cost analysis. researchgate.net
Optical SensorsMeasurement of changes in light properties (e.g., absorbance, fluorescence).Enables real-time and in-situ monitoring. omron.com
UHPSFC-MS/MSUltra-high performance supercritical fluid chromatography with tandem mass spectrometry.Fast analysis times for a range of disperse dyes. researchgate.net

The integration of these advanced technologies into comprehensive monitoring programs is essential for understanding the distribution, transport, and fate of this compound in the environment, and for ensuring the effectiveness of wastewater treatment processes.

Comprehensive Life Cycle Assessment of this compound from Synthesis to End-of-Life Management

A comprehensive Life Cycle Assessment (LCA) is a critical tool for evaluating the full environmental footprint of this compound. sustainability-directory.com This "cradle-to-grave" analysis considers all stages of the dye's life, from the extraction of raw materials and chemical synthesis to its application in the textile industry, the service life of the dyed product, and its eventual disposal or end-of-life management. mdpi.comsustainability-directory.com

The key stages and associated environmental considerations in an LCA of this compound include:

Synthesis: This stage involves assessing the energy consumption, raw material inputs (including potentially hazardous precursors), and the generation of waste products and emissions during the manufacturing process.

Dyeing Process: The application of the dye to textiles is a significant source of environmental impact. An LCA would quantify the water and energy consumed, the use of auxiliary chemicals (such as dispersants), and the release of unfixed dye and other pollutants in wastewater effluents. mdpi.commdpi.com

Service Life: While often considered to have a lower impact, this stage includes the potential for the dye to be released from textiles during washing.

End-of-Life Management: This stage evaluates the environmental consequences of the disposal of dyed textiles, whether through landfilling, incineration, or recycling. The potential for the dye to leach from landfills or be released as emissions during incineration is a key consideration.

An LCA quantifies various environmental impact categories, such as:

Global Warming Potential (GWP): The contribution to climate change, often expressed in kg CO2-equivalents. researchgate.net

Human Toxicity Potential (HTP): The potential harm to human health. researchgate.net

Ecotoxicity: The potential harm to aquatic and terrestrial ecosystems.

Water and Energy Consumption: The resources used throughout the life cycle. sustainability-directory.com

By systematically analyzing each life cycle stage, an LCA can identify hotspots of environmental impact and inform the development of more sustainable practices. This could include optimizing the synthesis process to reduce waste, improving the efficiency of the dyeing process to minimize effluent pollution, and exploring more environmentally friendly end-of-life options for dyed textiles. sustainability-directory.comacs.org

Q & A

Q. What are the standard experimental methods for evaluating the stability of Disperse Red 4 in ink formulations?

Stability assessment requires measuring key parameters such as average particle size , viscosity , surface tension , and absorbance under thermal and freeze-thaw conditions . Centrifugal stability can be quantified using specific absorption rates, while thermal stability is tested by heating samples to 60°C and monitoring particle agglomeration. For freeze-thaw stability, repeated cycles of freezing (-20°C) and thawing (room temperature) are applied, with particle size analysis via dynamic light scattering (DLS) .

Q. How should researchers design experiments to study the effects of additives on this compound's stability?

A systematic approach involves:

  • Varying concentrations of water-soluble alcohols (e.g., ethylene glycol and glycerol at 6–14 wt%) to optimize thermal and freeze-thaw stability .
  • Testing surfactants like fatty alcohol polyoxyethylene ether (FAPE) and sodium dodecyl sulfate (SDS) at ≤0.2 wt% and ≤0.15 wt%, respectively, to balance dispersion and agglomeration .
  • Including PVP-K30 (≤0.7 wt%) as a stabilizer to enhance centrifugal stability without inducing particle growth . Controls should include baseline measurements of particle size and absorbance without additives.

Q. What statistical methods are recommended for analyzing contradictory particle size data in this compound studies?

Use multivariate regression to account for interactions between variables (e.g., additive concentrations, temperature). Apply ANOVA to compare means across experimental groups and Stokes sedimentation modeling to predict particle settling behavior . Report effect sizes and confidence intervals to contextualize discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in surfactant efficacy reported across this compound studies?

Contradictions often arise from differences in surfactant ratios or environmental conditions. To address this:

  • Conduct Design of Experiments (DOE) to test surfactant combinations (e.g., FAPE/SDS mixtures) across pH levels (8–9) and temperatures .
  • Measure zeta potential to evaluate electrostatic stabilization mechanisms and correlate with particle agglomeration trends .
  • Compare results with literature using meta-analysis frameworks to identify confounding variables (e.g., dye purity, solvent composition) .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound degradation byproducts?

  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) identifies degradation products by separating and analyzing molecular fragments .
  • Fourier-Transform Infrared Spectroscopy (FTIR) detects functional group changes in degraded samples, while X-ray diffraction (XRD) monitors crystallinity shifts .
  • For real-time monitoring, use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 520 nm for this compound) under accelerated aging conditions .

Q. How can multi-objective optimization frameworks improve this compound formulation stability?

Implement response surface methodology (RSM) to simultaneously optimize:

  • Thermal stability (minimizing particle growth at 60°C).
  • Freeze-thaw stability (maintaining particle size after cyclic freezing).
  • Centrifugal stability (maximizing absorbance retention post-centrifugation). Define constraints using Pareto frontiers to balance competing factors (e.g., viscosity vs. additive content) .

Methodological Considerations

  • Data Collection : Use standardized protocols for particle size measurements (DLS) and viscosity (rotational viscometry) to ensure reproducibility .
  • Ethical Reporting : Disclose conflicts between industrial-grade and lab-grade dye purity, as these impact comparability across studies .
  • Software Tools : Leverage tools like R or Python for statistical modeling and COMSOL Multiphysics for simulating sedimentation dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.